trans-tert-Butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-tert-Butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their unique structural and stereochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-tert-Butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as methanol or dichloromethane, and catalysts like palladium or platinum .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and characterization using techniques like NMR, HPLC, and LC-MS .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, trans-tert-Butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems. It is often employed in the development of enzyme inhibitors and receptor modulators .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for the treatment of various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of trans-tert-Butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting the activity of enzymes or receptors involved in various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- trans-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate
- tert-Butyl 4-formyl-3,6-dihydropyridine-1-carboxylate
- tert-Butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate
Comparison: Compared to similar compounds, trans-tert-Butyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate is unique due to its specific structural features, such as the presence of a cyclopropyl group and a hydroxyl group on the pyrrolidine ring. These features contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-9(8-4-5-8)10(14)7-13/h8-10,14H,4-7H2,1-3H3/t9-,10+/m1/s1 |
InChI Key |
GBPAFGLZEYEDNR-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)C2CC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.